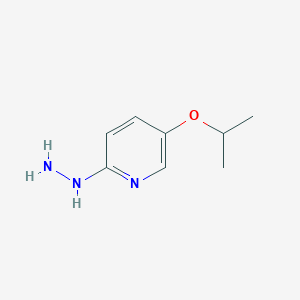
2-Hydrazineyl-5-isopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-5-isopropoxypyridine is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol . It is a pyridine derivative, characterized by the presence of a hydrazinyl group at the 2-position and an isopropoxy group at the 5-position of the pyridine ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 2-Hydrazinyl-5-isopropoxypyridine typically involves the reaction of 2-chloro-5-isopropoxypyridine with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazinyl group .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthetic route described above can be scaled up for larger-scale production if necessary.
Chemical Reactions Analysis
2-Hydrazinyl-5-isopropoxypyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine group. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydrazinyl group can participate in substitution reactions, where it is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction yields amines.
Scientific Research Applications
2-Hydrazinyl-5-isopropoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: While not used directly as a drug, 2-Hydrazinyl-5-isopropoxypyridine serves as a precursor in the synthesis of potential therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-5-isopropoxypyridine involves its interaction with molecular targets, primarily enzymes. The hydrazinyl group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction can disrupt normal enzyme function, making it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
(5-propan-2-yloxypyridin-2-yl)hydrazine |
InChI |
InChI=1S/C8H13N3O/c1-6(2)12-7-3-4-8(11-9)10-5-7/h3-6H,9H2,1-2H3,(H,10,11) |
InChI Key |
PDIGSKQTDPIBKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CN=C(C=C1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



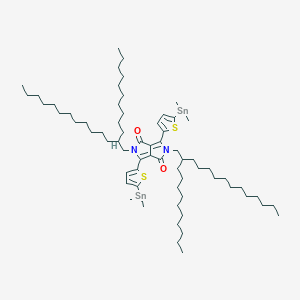
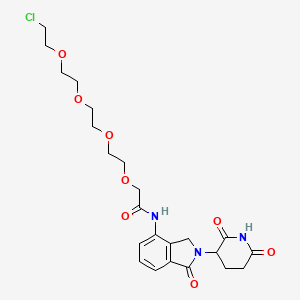
![tert-butyl (3aR)-3a-(hydroxymethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate](/img/structure/B14773337.png)

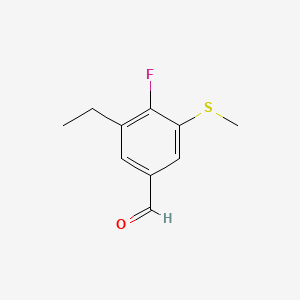
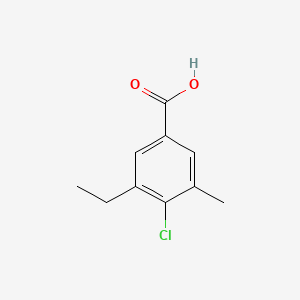
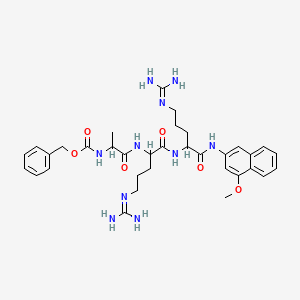
![2-[(Naphthalen-1-yl)methoxy]propanedinitrile](/img/structure/B14773370.png)


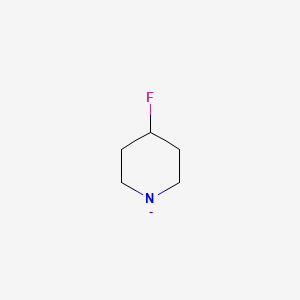
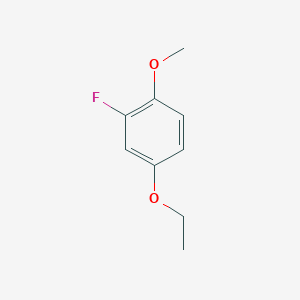
![3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B14773391.png)
